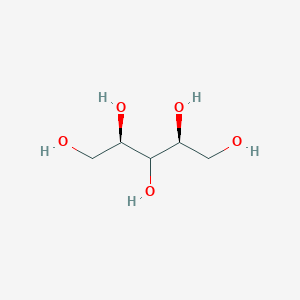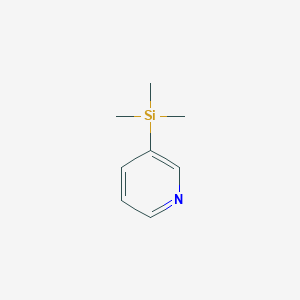
3-(Trimethylsilyl)pyridin
Übersicht
Beschreibung
3-(Trimethylsilyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trimethylsilyl group attached to the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in organic synthesis, due to its unique structural properties.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
Industry: 3-(Trimethylsilyl)pyridine is employed in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
Target of Action
3-(Trimethylsilyl)pyridine is a pyridine derivative
Mode of Action
The trimethylsilyl group in organic chemistry consists of three methyl groups bonded to a silicon atom , which can interact with its targets and induce changes. More research is needed to elucidate the specific interactions of 3-(Trimethylsilyl)pyridine with its targets.
Biochemical Pathways
Pyridine derivatives are known to participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Pharmacokinetics
The compound’s physicochemical properties such as its boiling point (229 °c), density (0922 g/mL at 25 °C), and refractive index (n20/D 1529) can influence its pharmacokinetic behavior .
Biochemische Analyse
Biochemical Properties
3-(Trimethylsilyl)pyridine plays a significant role in biochemical reactions, particularly in the field of proteomics and metabolomics. It interacts with various enzymes, proteins, and other biomolecules, often serving as a derivatizing agent to enhance the volatility and detectability of compounds in gas chromatography-mass spectrometry (GC-MS) analyses . The trimethylsilyl group in 3-(Trimethylsilyl)pyridine can form stable bonds with hydroxyl, carboxyl, and amino groups, thereby protecting these functional groups during chemical reactions . This interaction is crucial for the accurate analysis of complex biological samples.
Cellular Effects
3-(Trimethylsilyl)pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and activity of certain enzymes and proteins within cells . By modifying the functional groups of biomolecules, 3-(Trimethylsilyl)pyridine can alter their interactions and functions, leading to changes in cellular processes. For instance, it can impact the phosphorylation status of proteins, thereby influencing signal transduction pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 3-(Trimethylsilyl)pyridine involves its ability to form covalent bonds with specific functional groups on biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction . For example, by binding to the active site of an enzyme, 3-(Trimethylsilyl)pyridine can inhibit its activity, thereby modulating metabolic pathways and cellular functions . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trimethylsilyl)pyridine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to 3-(Trimethylsilyl)pyridine has been shown to affect cellular functions, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 3-(Trimethylsilyl)pyridine vary with different dosages in animal models. At low doses, it can act as a protective agent for specific functional groups, while at higher doses, it may exhibit toxic or adverse effects . Studies have shown that high doses of 3-(Trimethylsilyl)pyridine can lead to cellular toxicity, including oxidative stress and apoptosis . Therefore, careful dosage optimization is essential for its use in biochemical and pharmacological studies.
Metabolic Pathways
3-(Trimethylsilyl)pyridine is involved in various metabolic pathways, particularly those related to the metabolism of pyridine derivatives . It interacts with enzymes such as cytochrome P450s, which play a crucial role in the oxidative metabolism of xenobiotics . The presence of the trimethylsilyl group can influence the metabolic flux and levels of metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-(Trimethylsilyl)pyridine is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and activity . The distribution of 3-(Trimethylsilyl)pyridine is also affected by its chemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 3-(Trimethylsilyl)pyridine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects . The localization of 3-(Trimethylsilyl)pyridine is crucial for its function, as it determines the specific biomolecules and pathways it interacts with.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)pyridine can be synthesized through several methods. One common approach involves the reaction of pyridine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods
In industrial settings, the production of 3-(Trimethylsilyl)pyridine often involves large-scale reactions using similar methodologies as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of 3-(Trimethylsilyl)pyridine can lead to the formation of reduced pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, oxidized pyridine derivatives, and reduced pyridine compounds, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trimethylsilyl)pyridine
- 4-(Trimethylsilyl)pyridine
- 3-(Trimethylsilyl)ethynylpyridine
Comparison
Compared to its analogs, 3-(Trimethylsilyl)pyridine is unique due to the position of the trimethylsilyl group on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of these compounds.
Eigenschaften
IUPAC Name |
trimethyl(pyridin-3-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHQCNRCUBEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474571 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17379-37-2 | |
| Record name | 3-(Trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(Trimethylsilyl)pyridine a valuable reagent in chemical synthesis?
A1: 3-(Trimethylsilyl)pyridine acts as a versatile building block for synthesizing substituted pyridines. [] This is due to the unique reactivity of the trimethylsilyl group, which can be easily transformed into other functional groups. For example, it can undergo protodesilylation to yield the parent pyridine or halodesilylation to introduce halogens at the 3-position. [] This versatility makes it a valuable precursor in organic synthesis, particularly in the construction of complex heterocyclic systems.
Q2: How does 3-(Trimethylsilyl)pyridine behave as a ligand in coordination chemistry?
A2: 3-(Trimethylsilyl)pyridine, along with its derivatives like 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiol, can act as ligands in coordination chemistry, particularly with transition metals like rhenium and molybdenum. [, ] The pyridine nitrogen donates its lone pair of electrons to the metal center, forming a coordinate bond. The steric bulk of the trimethylsilyl group and its position on the pyridine ring can influence the geometry and reactivity of the resulting metal complexes.
Q3: Can you provide examples of metal complexes synthesized using 3-(Trimethylsilyl)pyridine and its derivatives?
A3: Several rhenium thiolate complexes have been synthesized using 3-(Trimethylsilyl)pyridine and its derivatives. [] Some examples include:
- [ReO(C8H12NSiS)3]: This complex features three 3-(Trimethylsilyl)pyridine-2-thiolate ligands coordinated to a rhenium oxo center. []
- [ReO(OH)(C11H20NSi2S)2]: This complex incorporates two 3,6-bis(dimethyl-tert-butylsilyl)pyridine-2-thiolate ligands. []
Q4: What are the analytical techniques used to characterize 3-(Trimethylsilyl)pyridine and its metal complexes?
A4: Various spectroscopic and analytical techniques are employed to characterize 3-(Trimethylsilyl)pyridine and its metal complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the structure and purity of the ligand and complexes. []
- X-ray Crystallography: This technique provides detailed information about the three-dimensional structure and bonding in crystalline metal complexes. []
- Elemental Analysis: This method confirms the elemental composition of the synthesized compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


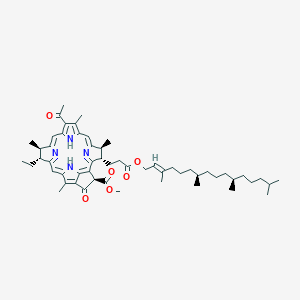

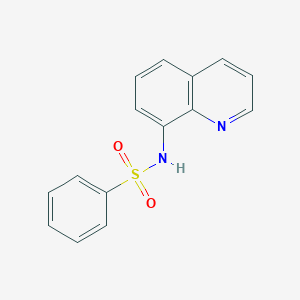
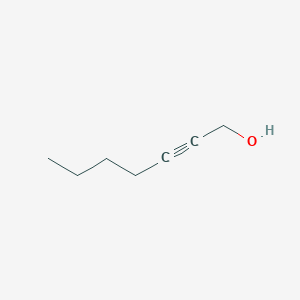
![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)

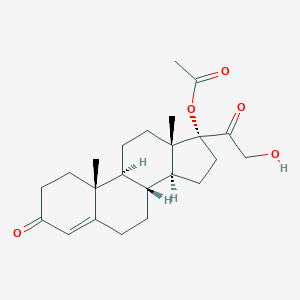
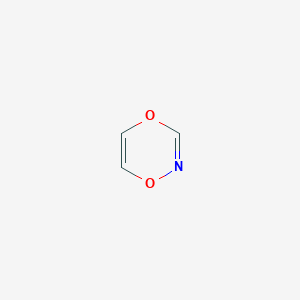

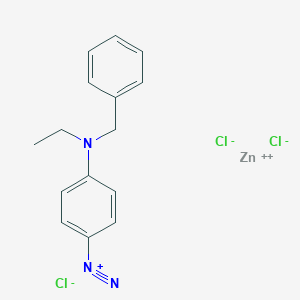
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)


